

# Application of Disodium Oleoyl Glutamate in Liposome Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as drug delivery vehicles for a wide range of therapeutic agents. The physicochemical properties of liposomes, including their size, charge, and stability, can be tailored by carefully selecting their composition. Anionic surfactants, such as **disodium oleoyl glutamate**, are of particular interest in liposome formulation due to their potential to impart a negative surface charge, which can enhance stability through electrostatic repulsion and influence interactions with biological membranes.

**Disodium oleoyl glutamate** is an amino acid-based surfactant derived from oleic acid and glutamic acid. Its biocompatibility and biodegradability make it an attractive excipient for pharmaceutical formulations. This document provides detailed application notes and protocols for the incorporation of **disodium oleoyl glutamate** in the preparation of liposomes, intended for researchers, scientists, and professionals in the field of drug development.

# Advantages of Using Disodium Oleoyl Glutamate in Liposomes



Incorporating **disodium oleoyl glutamate** into liposomal formulations offers several potential advantages:

- Enhanced Stability: The introduction of a negative surface charge by the glutamate headgroup can prevent vesicle aggregation and fusion through electrostatic repulsion, thereby improving the colloidal stability of the liposomal dispersion.
- Biocompatibility: As an amino acid-based surfactant, **disodium oleoyl glutamate** is expected to have a favorable safety profile and be well-tolerated in biological systems.
- Modulated Drug Release: The presence of a surfactant within the lipid bilayer can influence membrane fluidity and permeability, potentially allowing for controlled and sustained release of encapsulated drugs.
- Versatility: It can be incorporated into various liposome preparation methods, including the widely used thin-film hydration technique followed by extrusion.

### **Experimental Protocols**

# Protocol 1: Preparation of Anionic Liposomes using Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes incorporating disodium oleoyl glutamate.

#### Materials:

- Phosphatidylcholine (PC) (e.g., from soybean or egg)
- Cholesterol
- Disodium Oleoyl Glutamate
- Drug to be encapsulated (optional)
- Chloroform
- Methanol



Phosphate-buffered saline (PBS), pH 7.4

#### Equipment:

- Rotary evaporator
- Round-bottom flask
- Water bath
- Extruder device
- Polycarbonate membranes (e.g., 100 nm pore size)
- Syringes
- Vortex mixer
- Dynamic Light Scattering (DLS) instrument
- Zeta potential analyzer

#### Procedure:

- Lipid Film Formation:
  - Dissolve phosphatidylcholine, cholesterol, and disodium oleoyl glutamate in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be PC:Cholesterol:Disodium Oleoyl Glutamate of 55:40:5.
  - If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.
  - Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
  - Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.



 Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

#### Hydration:

- Hydrate the lipid film with pre-warmed PBS (pH 7.4). The volume of the hydration buffer will determine the final lipid concentration.
- If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
- Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs). This process should also be carried out at a temperature above the lipid phase transition temperature.
- Extrusion (Size Reduction):
  - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
  - Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
  - Perform the extrusion process at a temperature above the lipid phase transition temperature.
- Purification (Optional):
  - To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

### **Protocol 2: Characterization of Liposomes**

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a sample of the liposome suspension with filtered PBS.
- Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument.



- Perform the measurement at a controlled temperature (e.g., 25°C).
- 2. Zeta Potential Measurement:
- Dilute a sample of the liposome suspension with an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
- Measure the zeta potential using a zeta potential analyzer.
- 3. Encapsulation Efficiency (%EE):
- Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in Protocol 1.
- Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
- Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

#### **Data Presentation**

The following tables summarize the expected physicochemical properties of liposomes prepared with and without **disodium oleoyl glutamate**. These are illustrative values and may vary depending on the specific lipids, drug, and preparation parameters used.

Table 1: Physicochemical Characterization of Liposomes

| Formulation          | Composition (molar ratio)                                    | Mean Particle<br>Size (nm) | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV) |
|----------------------|--------------------------------------------------------------|----------------------------|-------------------------------|------------------------|
| Control<br>Liposomes | PC:Cholesterol<br>(60:40)                                    | 120 ± 5                    | 0.15 ± 0.02                   | -5 ± 2                 |
| Anionic<br>Liposomes | PC:Cholesterol:D<br>isodium Oleoyl<br>Glutamate<br>(55:40:5) | 110 ± 7                    | 0.12 ± 0.03                   | -35 ± 5                |



Table 2: Encapsulation Efficiency and Stability of Liposomes

| Formulation       | Encapsulated Drug | Encapsulation<br>Efficiency (%) | Stability (Change in size after 30 days at 4°C) |
|-------------------|-------------------|---------------------------------|-------------------------------------------------|
| Control Liposomes | Doxorubicin       | 65 ± 5                          | +15%                                            |
| Anionic Liposomes | Doxorubicin       | 75 ± 4                          | +5%                                             |

# **Visualization of Experimental Workflow**

The following diagram illustrates the workflow for the preparation and characterization of anionic liposomes using **disodium oleoyl glutamate**.





Click to download full resolution via product page

Caption: Workflow for Anionic Liposome Preparation and Characterization.

## **Logical Relationship Diagram**

The following diagram illustrates the logical relationship between the inclusion of **disodium oleoyl glutamate** and the resulting properties of the liposomes.





Click to download full resolution via product page

Caption: Impact of **Disodium Oleoyl Glutamate** on Liposome Properties.

#### Conclusion

The incorporation of **disodium oleoyl glutamate** presents a promising strategy for the development of stable and biocompatible anionic liposomes for drug delivery applications. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this amino acid-based surfactant in their liposomal formulations. Further optimization of the formulation parameters will be necessary to tailor the liposome characteristics for specific therapeutic applications.

 To cite this document: BenchChem. [Application of Disodium Oleoyl Glutamate in Liposome Preparation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192858#application-of-disodium-oleoylglutamate-in-liposome-preparation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com